molecular formula C11H15NO6 B12062623 2'-O-Methyl-3-deazauridine

2'-O-Methyl-3-deazauridine

Cat. No.: B12062623
M. Wt: 257.24 g/mol
InChI Key: BJDHEHYVJKGKNV-UHFFFAOYSA-N
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Description

2’-O-Methyl-3-deazauridine: is a uridine analogue, structurally related to uridine but with a modification at the 3-position

Preparation Methods

Synthetic Routes:

The synthesis of 2’-O-Methyl-3-deazauridine involves several steps

  • Deamination of Uridine:

    • Start with uridine (a naturally occurring nucleoside).
    • Remove the amino group (deamination) at the 3-position to obtain 3-deazauridine.
  • Methylation:

    • Methylate the 2’-hydroxyl group of 3-deazauridine to yield 2’-O-methyl-3-deazauridine.

Reaction Conditions:

  • The deamination step typically involves chemical or enzymatic deamination.
  • Methylation can be achieved using methylating agents under specific conditions.

Industrial Production:

  • While 2’-O-Methyl-3-deazauridine is not produced on an industrial scale, it serves as a valuable research tool.

Chemical Reactions Analysis

Reactions:

    Deamination Reaction: Removal of the amino group from uridine.

    Methylation Reaction: Addition of a methyl group to the 2’-hydroxyl group of 3-deazauridine.

Common Reagents and Conditions:

  • Deamination: Enzymes (e.g., adenosine deaminase) or chemical reagents (e.g., nitrous acid).
  • Methylation: Methylating agents (e.g., dimethyl sulfate, diazomethane).

Major Products:

  • 3-Deazauridine (intermediate).
  • 2’-O-Methyl-3-deazauridine (final product).

Scientific Research Applications

2’-O-Methyl-3-deazauridine finds applications in:

Mechanism of Action

    Inhibition of Cytidine Triphosphate Synthase: 2’-O-Methyl-3-deazauridine competitively inhibits this enzyme, disrupting cytidine-5’-triphosphate biosynthesis.

Comparison with Similar Compounds

    Uniqueness: Its 3-deazauridine backbone combined with 2’-O-methylation sets it apart.

    Similar Compounds: Other nucleoside analogs like 5-fluorouridine, gemcitabine, and cytarabine.

Properties

Molecular Formula

C11H15NO6

Molecular Weight

257.24 g/mol

IUPAC Name

4-hydroxy-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyridin-2-one

InChI

InChI=1S/C11H15NO6/c1-17-10-9(16)7(5-13)18-11(10)12-3-2-6(14)4-8(12)15/h2-4,7,9-11,13-14,16H,5H2,1H3

InChI Key

BJDHEHYVJKGKNV-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(OC1N2C=CC(=CC2=O)O)CO)O

Origin of Product

United States

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